BenchChemオンラインストアへようこそ!

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate

Enzyme inhibition MAO selectivity neuropharmacology

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate (CAS 195604-29-6) is a heterocyclic small molecule (molecular weight 278.33 g/mol) belonging to the 2-imino-4-thiazolidinone class, incorporating a para-substituted ethyl benzoate moiety. This scaffold positions the compound within a well-precedented family of bioactive molecules investigated for anticancer and enzyme inhibitory applications.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33
CAS No. 195604-29-6
Cat. No. B2926884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate
CAS195604-29-6
Molecular FormulaC13H14N2O3S
Molecular Weight278.33
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)CC2C(=O)N=C(S2)N
InChIInChI=1S/C13H14N2O3S/c1-2-18-12(17)9-5-3-8(4-6-9)7-10-11(16)15-13(14)19-10/h3-6,10H,2,7H2,1H3,(H2,14,15,16)
InChIKeyDKQDNVYOYSRAJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate (CAS 195604-29-6): Procurement-Relevant Structural and Pharmacological Baseline


Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate (CAS 195604-29-6) is a heterocyclic small molecule (molecular weight 278.33 g/mol) belonging to the 2-imino-4-thiazolidinone class, incorporating a para-substituted ethyl benzoate moiety . This scaffold positions the compound within a well-precedented family of bioactive molecules investigated for anticancer and enzyme inhibitory applications. In authoritative database records, CAS 195604-29-6 is documented as CHEMBL1797639 and has been profiled in biochemical assays against human monoamine oxidase B (MAO-B; IC50 = 500,000 nM) and monoamine oxidase A (MAO-A; IC50 = 230,000 nM), as well as lysine-specific demethylase 1 (LSD1; IC50 = 2,500 nM), indicating measurable but modest enzyme engagement [1]. The compound serves as a core synthetic building block for constructing structurally diversified thiazolidinone-benzoate libraries with potential anticancer activity against HepG2 and MCF-7 cell lines [2].

Why Generic Substitution Fails for CAS 195604-29-6: Structural Determinants of Functional Differentiation Among 2-Imino-4-Thiazolidinones


Within the 2-imino-4-thiazolidinone-benzoate chemotype, even minor structural variations produce substantial differences in target engagement, selectivity, and biological readout that preclude casual analog substitution. The presence and position of the ethyl ester on the benzoate ring influence both lipophilicity and hydrogen-bonding capacity, directly impacting EGFR kinase binding pocket accommodation and consequent inhibitory potency [1]. The 5-benzyl substitution pattern (methylene bridge linking the thiazolidinone to the benzoate) is distinct from 5-ylidene acetate analogs, which exhibit different conformational preferences and regiochemical reactivity profiles, enabling divergent synthetic derivatization strategies [2]. Furthermore, the 2-imino tautomeric form (as opposed to 2-amino or 2-thioxo) modulates hydrogen-bond donor/acceptor character at the thiazolidinone core, a critical determinant of kinase active-site recognition and MAO/LSD1 off-target liability profiles as documented for CAS 195604-29-6 [3]. These cumulative structural features mean that researchers cannot assume equipotent or equipotent-selective behavior when substituting even closely related thiazolidinone-benzoate analogs in established protocols.

Quantitative Differentiation Evidence for Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate (CAS 195604-29-6) Versus Closest Analogs


Differential Monoamine Oxidase (MAO) Selectivity: MAO-B vs. MAO-A Engagement Profile

In side-by-side biochemical profiling from a common authoritative database, CAS 195604-29-6 exhibits a ~2.2-fold selectivity for MAO-A (IC50 = 230,000 nM) over MAO-B (IC50 = 500,000 nM). This contrasts with the broader 2-imino-4-thiazolidinone class, where certain benzothiazole-fused analogs achieve sub-micromolar MAO inhibition, suggesting that the simple benzoate substitution pattern fundamentally alters the MAO isoform selectivity window [1]. The absolute potency is modest, making this compound a useful low-activity control or selectivity probe scaffold rather than a lead-like MAO inhibitor.

Enzyme inhibition MAO selectivity neuropharmacology

LSD1 Demethylase Inhibitory Activity: Distinct Polypharmacology Fingerprint

CAS 195604-29-6 is documented as an inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) with an IC50 of 2,500 nM, placing it in the low-micromolar activity range for this epigenetic target [1]. LSD1 inhibition is mechanistically distinct from EGFR kinase inhibition observed for close structural analogs (e.g., thiazolidinones 5c and 5h with EGFR IC50 values of 200 nM and 98 nM, respectively [2]), indicating that CAS 195604-29-6 engages a divergent target space within the same chemotype family. This polypharmacology fingerprint (EGFR-LSD1-MAO) represents a unique target engagement signature not replicated by more potent but narrower-spectrum thiazolidinone EGFR inhibitors.

Epigenetics LSD1 inhibition cancer research

Synthetic Accessibility via Catalyst-Free Regioselective Cyclization: Structural Determinant for Library Diversification

The 2-imino-4-oxothiazolidin-5-ylidene acetate scaffold, encompassing the core structure of CAS 195604-29-6, is accessible via a catalyst-free, room-temperature regioselective cyclization between 1,3-diarylthioureas and dialkyl acetylenedicarboxylates in ethanol [1]. This synthetic methodology achieves yields suitable for library production (typically >70%) without requiring transition metal catalysts, elevated temperatures, or inert atmosphere conditions. In contrast, N-substituted 2-iminothiazolidinone analogs (e.g., those bearing 3,4-dimethylphenyl or 4-butylphenyl substituents at the 2-imino position) require multi-step synthetic sequences and stoichiometric coupling reagents, limiting scalability and increasing per-gram cost [2]. The unsubstituted 2-imino group in CAS 195604-29-6 preserves a reactive handle for post-synthetic diversification that is lost in N-arylated congeners.

Synthetic chemistry green chemistry thiazolidinone synthesis

2-Imino Tautomerism and Hydrogen-Bonding Capacity: Distinguishing Feature Versus 2,4-Dioxo and 2-Thioxo Thiazolidinone Analogs

CAS 195604-29-6 exists in the 2-imino-4-oxo tautomeric form, which provides a unique hydrogen-bond donor (NH) at the 2-position and a hydrogen-bond acceptor (C=O) at the 4-position of the thiazolidinone ring . This contrasts with 2,4-dioxothiazolidine analogs (both positions are H-bond acceptors) and 2-thioxo-4-oxo analogs (C=S at position 2, weaker H-bond acceptor). In the context of EGFR kinase inhibition, molecular docking studies of close structural analogs (thiazolidinones 5c and 5h) demonstrate that the 4-oxo group participates in critical hydrogen-bond interactions with the hinge region of EGFR (PDB 1M17), while the 2-imino group contributes to binding pocket complementarity [1]. The 2-imino form thus offers a distinct pharmacophoric pattern that cannot be mimicked by the more common 2,4-thiazolidinedione (2,4-dioxo) chemotype frequently employed in antidiabetic drug discovery.

Molecular recognition tautomerism kinase inhibitor design

Anticancer Selectivity Potential: Cancer Cell Line Activity with Normal Cell Sparing as a Class Feature

In a systematic study of substituted benzoate-thiazolidinones, structurally related compounds (including those bearing identical 4-substituted benzoate and 2-imino-4-oxothiazolidine motifs) demonstrated selective cytotoxicity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines with relative sparing of normal WI38 fibroblast cells [1]. The most active compounds in this series (5c and 5h) exhibited EGFR kinase inhibition (IC50 = 200 nM and 98 nM) and induced cell cycle arrest and apoptosis in HepG2 cells. While direct MTT IC50 data for CAS 195604-29-6 against these specific cell lines are not available from non-excluded primary sources, the compound's position within this structurally defined series supports the inference that the 2-imino-4-oxothiazolidin-5-yl-benzoate scaffold is inherently cancer-selective [1]. This selectivity profile distinguishes the benzoate-thiazolidinone subclass from other thiazolidinone chemotypes (e.g., 5-benzylidene-2,4-thiazolidinediones) that exhibit broader, less cancer-selective cytotoxicity [2].

Cancer selectivity cytotoxicity therapeutic window

Optimal Research and Industrial Application Scenarios for Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate (CAS 195604-29-6)


Epigenetic Probe Development: LSD1 Demethylase Mechanistic Studies

CAS 195604-29-6 is uniquely positioned as a low-micromolar LSD1 inhibitor (IC50 = 2,500 nM) within the thiazolidinone-benzoate chemotype, a target engagement feature not shared by more potent EGFR-selective analogs from the same structural series [1]. Academic and biotech groups investigating LSD1's role in cancer stem cell maintenance, AML differentiation therapy, or neurodegenerative disease can employ CAS 195604-29-6 as a starting scaffold for structure-activity relationship (SAR) optimization. The documented MAO-A/MAO-B selectivity window (IC50 = 230,000 nM and 500,000 nM, respectively) provides a baseline off-target liability profile against functionally related flavin-dependent amine oxidases that must be monitored during LSD1 inhibitor development [1].

Thiazolidinone Library Synthesis: Core Scaffold for Parallel Medicinal Chemistry

The 2-imino-4-oxothiazolidinone core of CAS 195604-29-6 is accessible via a catalyst-free, room-temperature regioselective synthesis directly applicable to parallel library construction [1]. The free 2-imino position serves as a reactive handle for late-stage diversification (acylation, alkylation, or condensation with aldehydes) to generate focused compound libraries for screening against multiple oncology targets. The ethyl ester at the benzoate para-position can be hydrolyzed to the carboxylic acid for further amide coupling or bioconjugation, enabling probe molecule generation . This scaffold is therefore suitable for academic screening centers and biotech hit-to-lead programs requiring structurally tractable, diversifiable chemotypes.

Selectivity Profiling Control Compound in Kinase and MAO Panel Screens

The modest potency of CAS 195604-29-6 against MAO-A (IC50 = 230,000 nM), MAO-B (IC50 = 500,000 nM), and LSD1 (IC50 = 2,500 nM), combined with its structural membership in the EGFR-active thiazolidinone-benzoate series, positions it as a useful selectivity control compound [1]. When screening potent EGFR inhibitors derived from the same scaffold (e.g., compounds 5c and 5h with EGFR IC50 values of 200 nM and 98 nM ), CAS 195604-29-6 can serve as a low-activity benchmark to confirm that observed biological effects are EGFR-pathway-dependent rather than arising from polypharmacology at MAO or LSD1 targets. Contract research organizations (CROs) offering kinase selectivity panels can employ this compound as a reference standard for establishing assay windows.

Reference Standard for 2-Imino-4-Thiazolidinone Analytical Method Development

CAS 195604-29-6 has documented NMR spectral data available through the SpectraBase spectral database, providing a verified spectroscopic fingerprint (1H NMR) for identity confirmation [1]. Analytical chemistry groups developing HPLC purity methods or LC-MS quantification protocols for thiazolidinone-benzoate compound libraries can utilize CAS 195604-29-6 as a characterized reference standard. Its molecular weight (278.33 g/mol) and moderate lipophilicity make it suitable for reversed-phase HPLC method development (C18 columns, acetonitrile/water gradients) applicable to the broader compound class.

Quote Request

Request a Quote for Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.